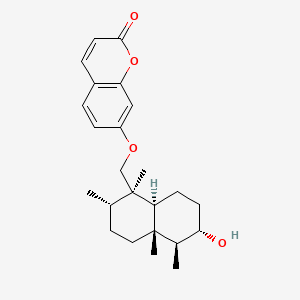
Kamolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kamolol is a terpenoid from Ferula penninervis.
Aplicaciones Científicas De Investigación
Kamolol, a compound derived from the plant Ferula, has garnered attention for its diverse applications in scientific research and potential therapeutic uses. This article provides a detailed overview of this compound's applications, supported by data tables and case studies from verified sources.
Pharmacological Potential
This compound has been investigated for various pharmacological effects, including:
- Anti-diabetic Properties : In studies, this compound has shown potential as an inhibitor of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. This inhibition can lead to improved glycemic control in diabetic patients .
- Cardioprotective Effects : Research indicates that this compound may protect cardiac cells from hypoxia/reoxygenation injury by modulating critical signaling pathways such as AKT/AMPK/Nrf2 .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Modulation of Signaling Pathways : this compound enhances glucose uptake and insulin sensitivity via the insulin-Akt signaling pathway and AMPK activation .
- Antioxidant Activity : The compound exhibits protective effects against oxidative stress by regulating reactive oxygen species production and enhancing antioxidant enzyme activities.
Traditional Medicine Applications
This compound is traditionally used in various cultures to treat ailments such as diabetes, inflammation, and cardiovascular diseases. Its historical use supports ongoing research into its efficacy and safety as a natural therapeutic agent .
Table 1: Inhibitory Effects of this compound on Enzymes
Table 2: Pharmacological Activities of this compound
| Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-diabetic | Inhibition of carbohydrate-digesting enzymes | |
| Cardioprotective | Modulation of AKT/AMPK/Nrf2 signaling pathways | |
| Antioxidant | Reduction of oxidative stress |
Case Study 1: Anti-Diabetic Effects
A study conducted on diabetic rat models demonstrated that this compound significantly reduced blood glucose levels by inhibiting alpha-amylase and alpha-glucosidase activities. The findings suggest that this compound could be developed into a natural therapeutic agent for managing diabetes .
Case Study 2: Cardioprotective Mechanisms
In vitro studies on H9c2 rat cardiac myoblasts revealed that treatment with this compound resulted in decreased cell apoptosis and improved cell viability under hypoxic conditions. This cardioprotective effect was attributed to the activation of the AKT/AMPK signaling pathway, highlighting its potential in treating ischemic heart diseases .
Propiedades
Número CAS |
58939-88-1 |
|---|---|
Fórmula molecular |
C24H32O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
7-[[(1R,2S,4aR,5S,6S,8aS)-6-hydroxy-1,2,4a,5-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O4/c1-15-11-12-23(3)16(2)19(25)8-9-21(23)24(15,4)14-27-18-7-5-17-6-10-22(26)28-20(17)13-18/h5-7,10,13,15-16,19,21,25H,8-9,11-12,14H2,1-4H3/t15-,16+,19-,21-,23-,24+/m0/s1 |
Clave InChI |
VZHMLYJMPGDZPE-CZGVXTDKSA-N |
SMILES |
CC1CCC2(C(C(CCC2C1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |
SMILES isomérico |
C[C@H]1CC[C@]2([C@@H]([C@H](CC[C@@H]2[C@]1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |
SMILES canónico |
CC1CCC2(C(C(CCC2C1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-((Decahydro-7-hydroxy-1,4a,5,6-tetramethyl-1-naphthenyl)methoxy)-2H-1-benzopyran-2-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















